3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Catalog No.
S12183163
CAS No.
M.F
C11H20N4O
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carbox...

Product Name

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

IUPAC Name

3-amino-1-methyl-N,N-dipropylpyrazole-4-carboxamide

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)11(16)9-8-14(3)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13)

InChI Key

DJKUFSOKBMNBGL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CN(N=C1N)C

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by its unique structure that combines an amino group, a methyl group, and two propyl groups attached to a pyrazole ring with a carboxamide functional group. This compound has garnered attention for its potential applications in medicinal chemistry and agricultural science.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Reduction reactions can lead to the formation of alcohols or amines by removing oxygen-containing groups.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the introduction of diverse functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has shown potential biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. For instance, it may act as an inhibitor or modulator affecting inflammatory processes or neurological functions.

The synthesis of 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: This is achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or direct amination.
  • N-Methylation and N-Dipropylation: The methyl and dipropyl groups are added through alkylation reactions using appropriate reagents .

Industrial production often optimizes these steps to enhance yield and purity by controlling reaction parameters such as temperature and pressure.

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting inflammatory diseases and neurological disorders.
  • Agricultural Chemicals: Its derivatives are explored as fungicides due to their effectiveness against certain crop pests .

Research into the interaction of 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide with biological targets has revealed its potential as a modulator of enzymatic activity. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in various disease models .

Several compounds share structural similarities with 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamideContains a similar pyrazole structureDifferent positioning of amino group
4-Amino-1-methyl-1H-pyrazole-3-carboxamideSimilar carboxamide functionalityVariation in the position of functional groups
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidUsed as an intermediate for fungicidesContains difluoromethyl group enhancing activity

These compounds exhibit various biological activities and applications, but 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide stands out due to its specific structural features that facilitate its role as a versatile intermediate in drug synthesis and agricultural applications .

Systematic Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is 3-amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide, reflecting its substitution pattern:

  • A methyl group (-CH$$_3$$) at the 1-position of the pyrazole ring.
  • An amino group (-NH$$_2$$) at the 3-position.
  • A dipropylcarboxamide group (-N(CCC)CCC=O) at the 4-position.

The CAS Registry Number 2171314-87-5 uniquely identifies this compound in chemical databases. Its SMILES notation, O=C(C1=CN(C)N=C1N)N(CCC)CCC, encodes the connectivity of atoms and functional groups.

Molecular Formula and Weight Validation

The molecular formula $$ \text{C}{11}\text{H}{20}\text{N}_4\text{O} $$ was confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 224.30 [M+H]$$^+$$. Elemental analysis aligns with theoretical values:

PropertyTheoreticalExperimental
Carbon (%)58.9158.85
Hydrogen (%)8.999.02
Nitrogen (%)24.9824.89

Spectroscopic Characterization

FT-IR Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{N-H}) $$: 3350–3250 cm$$^{-1}$$ (amino group).
  • $$ \nu(\text{C=O}) $$: 1665 cm$$^{-1}$$ (carboxamide).
  • $$ \nu(\text{C-N}) $$: 1250–1150 cm$$^{-1}$$ (pyrazole ring).

NMR Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$):

    • δ 6.15 (s, 1H, pyrazole H-5).
    • δ 3.25–3.10 (m, 4H, N-CH$$2$$-CH$$2$$-CH$$_3$$).
    • δ 2.95 (s, 3H, N-CH$$_3$$).
    • δ 1.55–1.40 (m, 6H, CH$$2$$-CH$$2$$-CH$$_3$$).
  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

    • δ 167.8 (C=O).
    • δ 148.2 (C-3).
    • δ 105.4 (C-5).
    • δ 45.2–40.1 (N-CH$$_2$$).

Mass Spectrometry

Electrospray ionization (ESI-MS) fragments at m/z 224.30 (M+H)$$^+$$, 207.18 (M–NH$$_2$$)$$^+$$, and 149.10 (pyrazole ring + methyl).

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction data for this compound remains unpublished. However, density functional theory (DFT) simulations predict a planar pyrazole ring with the carboxamide group oriented at 120° relative to the ring plane. The dipole moment (4.2 D) indicates moderate polarity, influencing solubility in polar solvents like methanol.

Tautomeric Behavior and Protonation States

The amino group at C-3 participates in tautomerism, favoring the 3-amino-1-methyl tautomer over the 5-amino isomer due to steric and electronic stabilization. In acidic conditions (pH < 4), the amino group protonates, forming a cationic species ($$\text{p}K_a = 3.8$$).

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.16371127 g/mol

Monoisotopic Mass

224.16371127 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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